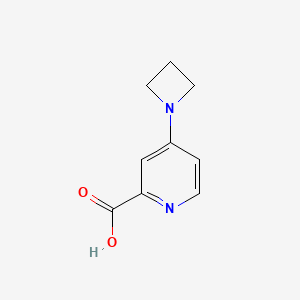
4-(Azetidin-1-yl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-1-yl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with an azetidine moiety and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with azetidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Azetidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or add hydrogen.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dicarboxylic acid derivatives, while reduction could produce pyridine-2-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Azetidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-carboxylic acid: Shares the pyridine and carboxylic acid functionalities but lacks the azetidine moiety.
Azetidine-2-carboxylic acid: Contains the azetidine and carboxylic acid groups but lacks the pyridine ring.
Uniqueness: 4-(Azetidin-1-yl)pyridine-2-carboxylic acid is unique due to the combination of the azetidine moiety with the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
4-(azetidin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-6-7(2-3-10-8)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) |
InChI-Schlüssel |
OSCYJDKCTLALOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=CC(=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
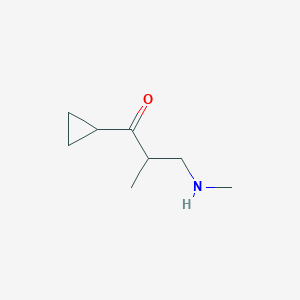
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)

![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)
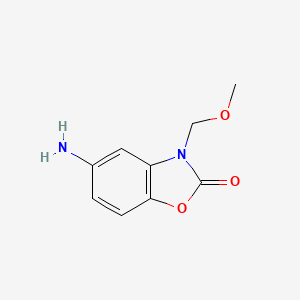
![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)
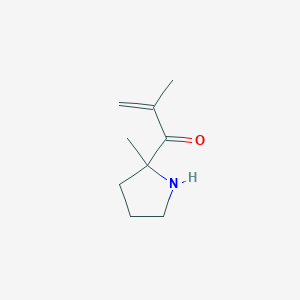
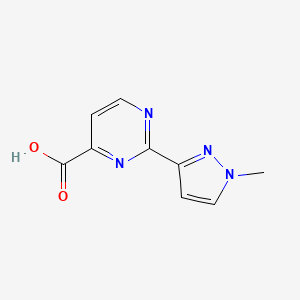
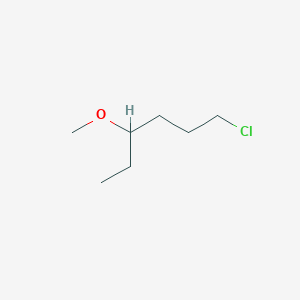

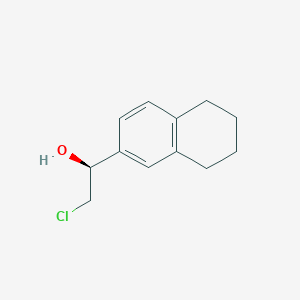

![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
